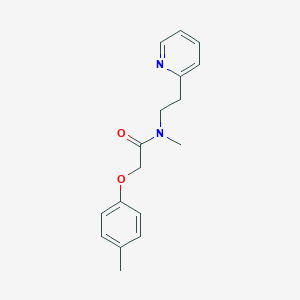![molecular formula C24H30N4O4S B247351 N-[4-({3-[(4-phenyl-1-piperazinyl)carbonyl]-1-piperidinyl}sulfonyl)phenyl]acetamide](/img/structure/B247351.png)
N-[4-({3-[(4-phenyl-1-piperazinyl)carbonyl]-1-piperidinyl}sulfonyl)phenyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4-({3-[(4-phenyl-1-piperazinyl)carbonyl]-1-piperidinyl}sulfonyl)phenyl]acetamide is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic applications. This compound is commonly referred to as "compound X" in scientific literature.
Mecanismo De Acción
The exact mechanism of action of compound X is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and proteins in the body, which in turn leads to a reduction in inflammation and pain.
Biochemical and Physiological Effects:
Studies have shown that compound X has a number of biochemical and physiological effects on the body. It has been shown to reduce the production of inflammatory cytokines, such as TNF-alpha and IL-6. It has also been shown to inhibit the activity of COX-2, an enzyme involved in the production of prostaglandins, which are involved in pain and inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using compound X in lab experiments is its high potency, which allows for the use of lower concentrations of the compound. However, one limitation is the high cost of the compound, which may make it difficult for some researchers to obtain.
Direcciones Futuras
There are a number of future directions for research on compound X. One area of interest is its potential use as a treatment for cancer. Studies have shown that compound X has anti-cancer properties, and further research is needed to determine its efficacy as a cancer treatment. Another area of interest is its potential use as a treatment for neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Studies have shown that compound X has neuroprotective properties, and further research is needed to determine its potential as a treatment for these diseases. Additionally, further research is needed to fully understand the mechanism of action of compound X and to identify any potential side effects or toxicity.
Métodos De Síntesis
Compound X can be synthesized through a multi-step process involving the reaction of various reagents. The first step involves the reaction of 4-nitrobenzenesulfonyl chloride with piperidine to form 4-nitrobenzenesulfonamide piperidine. This compound is then reacted with phenyl isocyanate to form 4-phenyl-1-piperazinecarbonyl piperidine. The final step involves the reaction of this compound with N-[4-(2-hydroxyethyl)phenyl]acetamide to form compound X.
Aplicaciones Científicas De Investigación
Compound X has been studied extensively in the field of medicinal chemistry due to its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-cancer, and anti-viral properties. It has also been studied for its potential use as an analgesic and as a treatment for neuropathic pain.
Propiedades
Nombre del producto |
N-[4-({3-[(4-phenyl-1-piperazinyl)carbonyl]-1-piperidinyl}sulfonyl)phenyl]acetamide |
|---|---|
Fórmula molecular |
C24H30N4O4S |
Peso molecular |
470.6 g/mol |
Nombre IUPAC |
N-[4-[3-(4-phenylpiperazine-1-carbonyl)piperidin-1-yl]sulfonylphenyl]acetamide |
InChI |
InChI=1S/C24H30N4O4S/c1-19(29)25-21-9-11-23(12-10-21)33(31,32)28-13-5-6-20(18-28)24(30)27-16-14-26(15-17-27)22-7-3-2-4-8-22/h2-4,7-12,20H,5-6,13-18H2,1H3,(H,25,29) |
Clave InChI |
LSNNEHQBBWBJBS-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCCC(C2)C(=O)N3CCN(CC3)C4=CC=CC=C4 |
SMILES canónico |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCCC(C2)C(=O)N3CCN(CC3)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-{[1-(4-Fluorobenzoyl)-3-piperidinyl]carbonyl}azepane](/img/structure/B247270.png)
![N-methyl-N-[2-(2-pyridinyl)ethyl]cyclohexanamine](/img/structure/B247272.png)

![N-methyl-N-[2-(pyridin-2-yl)ethyl]biphenyl-4-carboxamide](/img/structure/B247278.png)
![3,5-dimethoxy-N-methyl-N-[2-(2-pyridinyl)ethyl]benzamide](/img/structure/B247280.png)
![N-methyl-N-[2-(2-pyridinyl)ethyl]-1-naphthamide](/img/structure/B247282.png)

![2-(4-methoxyphenoxy)-N-methyl-N-[2-(2-pyridinyl)ethyl]acetamide](/img/structure/B247286.png)
![3-fluoro-N-methyl-N-[2-(pyridin-2-yl)ethyl]benzamide](/img/structure/B247287.png)
![N-methyl-2-phenoxy-N-[2-(2-pyridinyl)ethyl]acetamide](/img/structure/B247288.png)
![2-fluoro-N-methyl-N-[2-(2-pyridinyl)ethyl]benzamide](/img/structure/B247290.png)
![N-methyl-N-[2-(pyridin-2-yl)ethyl]benzamide](/img/structure/B247292.png)
![1-[(4-Chlorophenoxy)acetyl]-4-(1-naphthoyl)piperazine](/img/structure/B247296.png)
